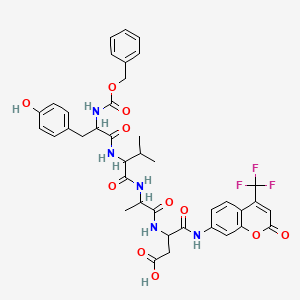
Z-Yvad-afc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Yvad-afc involves the coupling of Z-Tyr-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Yvad-afc primarily undergoes enzymatic cleavage reactions. Upon interaction with caspase-1, the peptide bond between Asp and AFC is cleaved, releasing the fluorescent AFC molecule .
Common Reagents and Conditions
The enzymatic cleavage of this compound by caspase-1 is typically carried out in a buffered solution at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents such as dithiothreitol (DTT) to maintain the activity of caspase-1 .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively .
Applications De Recherche Scientifique
Z-Yvad-afc has a wide range of applications in scientific research:
Mécanisme D'action
Z-Yvad-afc exerts its effects through the specific recognition and cleavage by caspase-1. The molecular target of this compound is the active site of caspase-1, where the peptide bond between Asp and AFC is hydrolyzed. This cleavage releases the fluorescent AFC molecule, which can be detected and quantified . The pathway involved in this process is the caspase-1 mediated apoptotic and inflammatory signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-DEVD-AFC: A fluorogenic substrate for caspase-3, used to measure caspase-3 activity.
Z-LEHD-AFC: A fluorogenic substrate for caspase-9, used to measure caspase-9 activity.
Uniqueness of Z-Yvad-afc
This compound is unique in its specificity for caspase-1, making it an essential tool for studying caspase-1 activity and its role in apoptosis and inflammation. Unlike other similar compounds, this compound provides a higher Stokes’ shift, resulting in better separation of excitation and emission wavelengths, which enhances the sensitivity and accuracy of fluorescence measurements .
Propriétés
Formule moléculaire |
C39H40F3N5O11 |
|---|---|
Poids moléculaire |
811.8 g/mol |
Nom IUPAC |
3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50) |
Clé InChI |
QUINXAFKWYKRPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



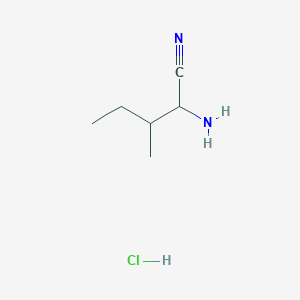
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
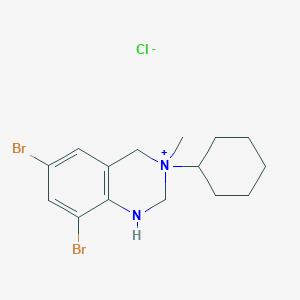
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)

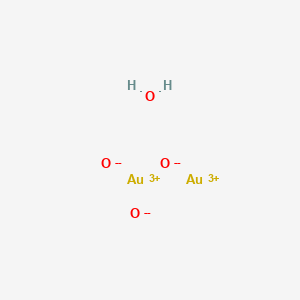
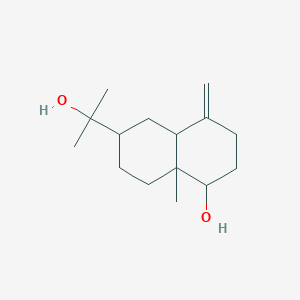
![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)
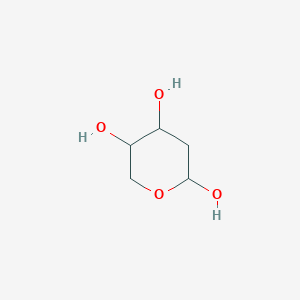
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
